molecular formula C19H17F3N4O B2820547 N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide CAS No. 2034562-14-4

N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide

Cat. No.: B2820547
CAS No.: 2034562-14-4
M. Wt: 374.367
InChI Key: XPMNWKIMJMTVCL-UHFFFAOYSA-N
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Description

N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C19H17F3N4O and its molecular weight is 374.367. The purity is usually 95%.
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Scientific Research Applications

Novel Coordination Complexes and Antioxidant Activity

Researchers synthesized pyrazole-acetamide derivatives, including coordination complexes with Co(II) and Cu(II), demonstrating significant antioxidant activities through various in vitro assays. These findings indicate potential applications in developing antioxidant agents (Chkirate et al., 2019).

Anticancer Activity

Another study focused on the design and synthesis of 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives, testing their anticancer activity against 60 cancer cell lines. One compound showed appreciable inhibition against eight cancer cell lines, indicating a pathway to new anticancer agents (Al-Sanea et al., 2020).

Antimicrobial Activity

The synthesis of new heterocycles incorporating the pyrazole moiety, such as 2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide, was explored for their antimicrobial properties. These compounds were tested against various bacterial and fungal strains, showing promising antimicrobial activities (Bondock et al., 2008).

Synthesis and Biological Evaluation of N-substituted-2-amino-1,3,4-thiadiazoles

A study on the reaction of 2-amino-1,3,4-thiadiazole with chloroacetyl chloride led to the synthesis of various N-substituted-2-amino-1,3,4-thiadiazoles, which were evaluated for their antitumor and antioxidant activities. Some compounds exhibited promising activities, showcasing the versatility of the pyrazole moiety in therapeutic applications (Hamama et al., 2013).

Properties

IUPAC Name

N-[[2-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-2-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N4O/c1-26-12-15(11-25-26)18-14(5-3-7-23-18)10-24-17(27)9-13-4-2-6-16(8-13)19(20,21)22/h2-8,11-12H,9-10H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPMNWKIMJMTVCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=C(C=CC=N2)CNC(=O)CC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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